molecular formula C18H8Br2N4 B13639697 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline

10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline

Cat. No.: B13639697
M. Wt: 440.1 g/mol
InChI Key: WWANNACHAMGVKD-UHFFFAOYSA-N
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Description

10,13-Dibromoquinoxalino[2,3-f][1,10]phenanthroline is a brominated derivative of quinoxaline-fused 1,10-phenanthroline, a heterocyclic scaffold widely used in coordination chemistry and materials science. The core structure consists of a phenanthroline backbone fused with a quinoxaline moiety, modified by bromine substituents at positions 10 and 12.

Properties

Molecular Formula

C18H8Br2N4

Molecular Weight

440.1 g/mol

IUPAC Name

10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline

InChI

InChI=1S/C18H8Br2N4/c19-11-5-6-12(20)18-17(11)23-15-9-3-1-7-21-13(9)14-10(16(15)24-18)4-2-8-22-14/h1-8H

InChI Key

WWANNACHAMGVKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C4=NC5=C(C=CC(=C5N=C24)Br)Br)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline typically involves a multi-step process. One common method includes the condensation reaction of 1,10-phenanthroline-5,6-dione with 2,3-diaminobromobenzene in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the formation of the quinoxaline ring.

Industrial Production Methods

While specific industrial production methods for 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinoxaline-2,3-diones.

Mechanism of Action

The mechanism of action of 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline involves its interaction with specific molecular targets. In medicinal applications, it can bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s ability to chelate metal ions also plays a crucial role in its biological activity, as it can inhibit metalloenzymes and interfere with metal-dependent processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline and related compounds:

Compound Substituents Molecular Weight (g/mol) Key Applications Unique Properties
10,13-Dibromoquinoxalino[2,3-f][1,10]phenanthroline Br at positions 10, 13 ~434.0 (estimated) Hypothesized: Electrocatalysis, luminescent probes, metal coordination Enhanced electron-withdrawing capacity; potential for halogen bonding
Quinoxalino[2,3-f][1,10]phenanthroline None (parent structure) 282.3 Metal coordination, biosensors (e.g., [Ru(phen)₂dppz]²⁺ in HBV detection) Planar structure with π-conjugation; strong intercalation with DNA
1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline Epoxide ring at fused quinoxaline 226.2 Synthesis of heterocycles, enzyme inhibition, apoptosis induction Reactive epoxide ring; tunable emission (λ = 550–600 nm; quantum yield >60%)
2,9-Dimethyl-1,10-phenanthroline CH₃ at positions 2, 9 208.3 Electrocatalysis (e.g., oxygen reduction) Steric hindrance from methyl groups; improved solubility in organic solvents
1,10-Phenanthroline-5,6-dione Dione groups at positions 5, 6 236.2 Redox-active ligand in transition metal complexes Oxidized quinone moieties; redox versatility

Key Findings from Comparative Analysis:

In contrast, methyl groups in 2,9-dimethyl-1,10-phenanthroline provide steric bulk but reduce electron density at the coordination site .

Structural Reactivity: The epoxide ring in 1a,9b-dihydrooxireno[2,3-f][1,10]phenanthroline enables ring-opening reactions, making it versatile for synthesizing functionalized derivatives . Brominated analogs lack this reactivity but may exhibit halogen-bonding interactions critical for crystal engineering .

Applications in Biosensing: Unsubstituted quinoxalino[2,3-f][1,10]phenanthroline derivatives, such as [Ru(phen)₂dppz]²⁺, are used in electrochemiluminescence (ECL) biosensors for HBV detection due to their DNA intercalation properties . Bromination could improve sensitivity by modulating redox potentials.

Luminescent Properties: The dihydrooxireno derivative exhibits tunable emission (550–600 nm) with high quantum yields (>60%), whereas brominated analogs may show redshifted emission due to heavy-atom effects .

Biological Activity

The compound 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline is a derivative of quinoxaline and phenanthroline, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular structure of 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline includes a quinoxaline ring fused with a phenanthroline system. The presence of bromine atoms enhances its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds related to 1,10-phenanthroline exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that phenanthroline derivatives can inhibit the growth of various cancer cell lines.
  • Antimicrobial Properties : These compounds have demonstrated effectiveness against bacteria and fungi.
  • Cytotoxic Effects : The ability to induce cytotoxicity in tumor cells while sparing normal cells has been observed.

In Vitro Studies

In vitro studies have assessed the cytotoxicity of 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline against different cancer cell lines. The compound exhibited significant antiproliferative effects on various tumor cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest
HCT11620ROS generation and autophagy
PC-318DNA intercalation

In Vivo Studies

In vivo evaluations using animal models have provided insights into the safety and efficacy of the compound. For instance, experiments conducted on Galleria mellonella larvae demonstrated that the compound is well-tolerated at doses up to 10 µg/larva without significant adverse effects.

Case Study: Antitumor Efficacy in Mice Models

A study involving Swiss mice implanted with human-derived tumors (Hep-G2 and HCT-8) showed no significant influence on tumor growth when treated with the compound. This suggests potential for further development as an antitumor agent with manageable toxicity profiles compared to established chemotherapeutics like cisplatin .

The mechanisms through which 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline exerts its biological effects include:

  • DNA Interaction : The compound is known to intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular apoptosis has been observed.
  • Modulation of Cellular Pathways : It affects pathways involved in cell survival and proliferation.

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